![molecular formula C18H15F3N4O4 B5808043 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical research. This compound is known for its ability to selectively label amino groups in proteins and peptides, making it a valuable tool for studying protein structure and function.
Mechanism of Action
3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide reacts with primary amines in proteins and peptides to form stable amide bonds. The resulting NBD-labeled proteins and peptides can be visualized using fluorescence microscopy or spectroscopy. This allows researchers to track the movement and activity of labeled proteins and peptides in living cells or in vitro experiments.
Biochemical and Physiological Effects
3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide labeling has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. This makes it a valuable tool for studying protein function without disrupting normal cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide for protein labeling is its high selectivity for primary amines. This allows for specific labeling of target proteins or peptides. However, 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide labeling can be affected by pH, temperature, and other environmental factors. Additionally, 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide labeling may not be suitable for all proteins or peptides, as some may be sensitive to the labeling process.
Future Directions
Future research directions for 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide could include the development of new labeling techniques or modifications to the existing synthesis method to improve yield and purity. Additionally, 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide could be used in the development of new biosensors or diagnostic tools for detecting specific proteins or peptides in biological samples. Further studies could also investigate the potential of 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide for in vivo imaging and tracking of labeled proteins and peptides.
Synthesis Methods
The synthesis of 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction of 2-nitrobenzoyl hydrazine with 3-(trifluoromethyl)benzaldehyde in the presence of butyric anhydride. The resulting product is then purified by column chromatography to yield 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide.
Scientific Research Applications
3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is commonly used in scientific research as a fluorescent probe for labeling proteins and peptides. This compound has been used to study protein structure, protein-protein interactions, and enzyme kinetics. 3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is also used in the development of biosensors and other diagnostic tools.
properties
IUPAC Name |
2-nitro-N-[(E)-[4-oxo-4-[3-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c1-11(23-24-17(27)14-7-2-3-8-15(14)25(28)29)9-16(26)22-13-6-4-5-12(10-13)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,26)(H,24,27)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBGDFJHZOTLPN-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[(E)-[4-oxo-4-[3-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide |
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